molecular formula C11H12N2 B3034781 2-Cyclopropyl-5-methyl-1H-benzimidazole CAS No. 221548-37-4

2-Cyclopropyl-5-methyl-1H-benzimidazole

Cat. No.: B3034781
CAS No.: 221548-37-4
M. Wt: 172.23 g/mol
InChI Key: WAASPOBYBJHHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5-methyl-1H-benzimidazole is a heterocyclic organic compound with the molecular formula C11H12N2. This compound has garnered significant interest due to its unique chemical and biological properties.

Mechanism of Action

Target of Action

Benzimidazole derivatives, such as 2-Cyclopropyl-5-methyl-1H-benzimidazole, have been found to exhibit a broad range of biological activities For instance, some benzimidazole derivatives have been found to inhibit tubulin proteins , which play a crucial role in cell division.

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. Some benzimidazole compounds, such as carbendazim, exert their effects by binding to tubulin proteins, disrupting microtubule assembly, and thus interfering with cell division . This can lead to the malsegregation of chromosomes and ultimately cell death .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, compounds that inhibit tubulin proteins can disrupt the mitotic spindle assembly, a critical process in cell division . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Benzimidazole derivatives are generally known for their broad range of chemical and biological properties , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy as a therapeutic agent.

Result of Action

Benzimidazole derivatives that inhibit tubulin proteins can lead to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making these compounds potential anticancer agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound . Additionally, the presence of electron-donating groups can increase the anticancer activity of benzimidazole derivatives, while the presence of electron-withdrawing groups can decrease their inhibitory ability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl methyl ketone under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzimidazole derivatives with oxidized side chains.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized as a corrosion inhibitor for metals and alloys

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzimidazole
  • 2-Methylbenzimidazole
  • 5,6-Dimethylbenzimidazole

Uniqueness

2-Cyclopropyl-5-methyl-1H-benzimidazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioavailability compared to other benzimidazole derivatives. Additionally, the cyclopropyl group contributes to its potent anticancer activity by facilitating better interaction with molecular targets .

Properties

IUPAC Name

2-cyclopropyl-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-2-5-9-10(6-7)13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAASPOBYBJHHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280971
Record name 2-Cyclopropyl-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221548-37-4
Record name 2-Cyclopropyl-6-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221548-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5-methyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5-methyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-Cyclopropyl-5-methyl-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-Cyclopropyl-5-methyl-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-5-methyl-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-Cyclopropyl-5-methyl-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.